molecular formula C9H11BrClNO B13113567 1-(3-Bromo-4-chlorophenyl)-2-methoxyethan-1-amine

1-(3-Bromo-4-chlorophenyl)-2-methoxyethan-1-amine

Cat. No.: B13113567
M. Wt: 264.54 g/mol
InChI Key: OTMOBLXCXLWFOV-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-chlorophenyl)-2-methoxyethan-1-amine is a halogenated aromatic amine with the molecular formula C₉H₁₁BrClNO and a molecular weight of 288.55 g/mol (calculated). Its structure features a phenyl ring substituted with bromine (position 3) and chlorine (position 4), along with a methoxy group attached to the ethanamine chain. This compound is part of a broader class of substituted phenethylamines, often used as intermediates in medicinal chemistry and materials science due to their tunable electronic and steric properties .

Properties

Molecular Formula

C9H11BrClNO

Molecular Weight

264.54 g/mol

IUPAC Name

1-(3-bromo-4-chlorophenyl)-2-methoxyethanamine

InChI

InChI=1S/C9H11BrClNO/c1-13-5-9(12)6-2-3-8(11)7(10)4-6/h2-4,9H,5,12H2,1H3

InChI Key

OTMOBLXCXLWFOV-UHFFFAOYSA-N

Canonical SMILES

COCC(C1=CC(=C(C=C1)Cl)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-4-chlorophenyl)-2-methoxyethan-1-amine typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 3-bromo-4-chloroaniline.

    Methoxylation: The aniline derivative undergoes a methoxylation reaction to introduce the methoxy group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-4-chlorophenyl)-2-methoxyethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation reactions often use reagents like sodium iodide in acetone.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1-(3-Bromo-4-chlorophenyl)-2-methoxyethan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-chlorophenyl)-2-methoxyethan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
1-(3-Bromo-4-chlorophenyl)-2-methoxyethan-1-amine (Target) C₉H₁₁BrClNO 288.55 Br (3), Cl (4), methoxy (CH₂OCH₃) High halogen content enhances lipophilicity; potential for electrophilic substitution .
1-(4-Chlorophenyl)-2-methoxyethan-1-amine C₉H₁₂ClNO 199.65 Cl (4), methoxy (CH₂OCH₃) Simpler structure; used in studies of amine reactivity and solubility .
1-(3-Bromo-4-methoxyphenyl)ethan-1-amine C₉H₁₂BrNO 242.10 Br (3), methoxy (4) Lacks chlorine; demonstrates the impact of halogen positioning on steric effects .
1-(3-Bromo-5-chloro-2-methoxyphenyl)-2-(3-methoxyphenyl)ethan-1-amine C₁₆H₁₈BrClNO₂ 364.68 Br (3), Cl (5), methoxy (2, 3-methoxyphenyl) Extended aryl group increases molecular weight and complexity .
1-(5-Bromo-2-methoxyphenyl)-2-(3-methoxyphenyl)ethan-1-amine C₁₆H₁₈BrNO₂ 336.22 Br (5), methoxy (2, 3-methoxyphenyl) Dual methoxy groups enhance electron-donating effects .
1-(3-Bromo-4-methoxyphenyl)-2-chloroethan-1-one (Precursor) C₉H₈BrClO₂ 275.52 Br (3), Cl (CH₂Cl), methoxy (4) Ketone intermediate for reductive amination; highlights synthetic pathways .

Key Observations:

Halogen Effects : Bromine and chlorine substituents increase molecular weight and lipophilicity, which may improve membrane permeability in biological systems. However, steric hindrance from bulky halogens can reduce reactivity in nucleophilic substitutions .

Methoxy Group Role: The methoxy group on the ethanamine chain enhances solubility in polar solvents compared to non-substituted analogs (e.g., 1-(3-bromo-4-chlorophenyl)ethan-1-amine) .

Synthetic Accessibility : Lithium-halogen exchange (e.g., using 1-bromo-3,5-dimethoxybenzene in THF at −78°C) is a common method for synthesizing such amines, though regioselectivity challenges arise with multiple halogens .

Safety Considerations : Similar methoxyethylamines (e.g., 1-(5-ethylfuran-2-yl)-2-methoxyethan-1-amine) require stringent safety protocols due to toxicity risks, including respiratory and dermal irritation .

Biological Activity

1-(3-Bromo-4-chlorophenyl)-2-methoxyethan-1-amine is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the existing literature on its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic applications.

Chemical Structure and Properties

The compound features a bromo and chloro substituent on a phenyl ring, coupled with a methoxyethanamine moiety. Its structure can be represented as follows:

C10H12BrClNO\text{C}_{10}\text{H}_{12}\text{BrClN}O

This configuration may influence its interaction with biological targets, including receptors and enzymes.

The biological activity of 1-(3-Bromo-4-chlorophenyl)-2-methoxyethan-1-amine is primarily attributed to its ability to interact with various molecular targets. The presence of halogen atoms (bromine and chlorine) enhances lipophilicity and may facilitate binding to lipid membranes or proteins. This could potentially influence the compound's pharmacodynamics and pharmacokinetics.

MechanismDescription
Receptor Binding Interaction with specific receptors leading to downstream signaling effects.
Enzyme Inhibition Potential inhibition of key enzymes involved in metabolic pathways.
Cell Proliferation Modulation of cancer cell growth through apoptosis or cell cycle arrest.

Biological Activity

Research indicates that this compound exhibits various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Anticancer Activity

In vitro studies have shown that 1-(3-Bromo-4-chlorophenyl)-2-methoxyethan-1-amine can inhibit the proliferation of cancer cell lines. For instance, it has demonstrated significant inhibitory effects on breast cancer cells (MDA-MB-231), with an IC50 value indicating potent activity.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Effect
MDA-MB-2310.126Significant growth inhibition
MCF10A>10Minimal effect

Pharmacokinetics

Pharmacokinetic studies suggest that the compound has moderate oral bioavailability and clearance rates, indicating its potential for therapeutic use.

Table 3: Pharmacokinetic Parameters

ParameterValue
Oral Bioavailability 31.8%
Clearance (mL/h/kg) 82.7 ± 1.97
Toxicity (mg/kg) No acute toxicity up to 2000

Case Studies

Several case studies have highlighted the efficacy of this compound in specific therapeutic contexts:

  • Breast Cancer Model : In a BALB/c nude mouse model, treatment with the compound resulted in reduced tumor metastasis compared to control groups.
  • Inflammatory Response : In models of inflammation, the compound exhibited dose-dependent inhibition of pro-inflammatory cytokines.

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